molecular formula C14H9N3O2S B1459689 1-Benzenesulfonyl-7-cyano-5-azaindole CAS No. 1427504-85-5

1-Benzenesulfonyl-7-cyano-5-azaindole

Cat. No.: B1459689
CAS No.: 1427504-85-5
M. Wt: 283.31 g/mol
InChI Key: YHDNKZUNHJOUFA-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-7-cyano-5-azaindole is a useful research compound. Its molecular formula is C14H9N3O2S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
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Biological Activity

1-Benzenesulfonyl-7-cyano-5-azaindole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the azaindole class, which has been extensively studied for various therapeutic applications, including cancer treatment and kinase inhibition. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound's molecular formula is C13H8N4O2S, and it features a benzenesulfonyl group attached to a 7-cyano-5-azaindole moiety. The presence of the cyano group is significant as it can enhance the compound's interactions with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, playing crucial roles in signal transduction pathways that regulate cell growth and proliferation.

  • Kinase Inhibition : Research indicates that compounds within the azaindole family can selectively inhibit various kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). These interactions are vital for developing treatments for cancers and neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promise in inhibiting proliferation in murine leukemia models .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Biological ActivityTarget Cell Line/PathwayIC50 (µM)Reference
CytotoxicityP388 murine leukemia0.25
Kinase InhibitionCDK10.240
CDK21.600
JNKSelective
Antiviral ActivityHerpes simplex virusNot specified

Case Studies

Several case studies have highlighted the therapeutic potential of azaindole derivatives, including this compound:

  • Inhibition of JNK Pathway : A study demonstrated that azaindole derivatives could effectively inhibit JNK activity, which is implicated in neurodegenerative disorders such as multiple sclerosis and rheumatoid arthritis. This inhibition could lead to reduced inflammation and improved outcomes in these conditions .
  • Antitumor Properties : In vitro studies on various cancer cell lines revealed that compounds similar to this compound showed significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Antiviral Activities : Research has also indicated antiviral properties against viruses like Herpes simplex type I and Polio type I, showcasing the compound's versatility in targeting different biological pathways .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-8-12-10-16-9-11-6-7-17(14(11)12)20(18,19)13-4-2-1-3-5-13/h1-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDNKZUNHJOUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CC(=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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